An In-depth Technical Guide to 3-Fluorophenylacetic Acid: Properties, Synthesis, and Applications in Drug Development
An In-depth Technical Guide to 3-Fluorophenylacetic Acid: Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Fluorophenylacetic acid, with the CAS number 331-25-9 , is a halogenated aromatic carboxylic acid.[1][2][3][4] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and its significant role as a versatile building block in the development of pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs). The strategic incorporation of a fluorine atom imparts unique electronic properties to the molecule, making it a valuable precursor in medicinal chemistry for enhancing the potency and pharmacokinetic profiles of target drug candidates.[5] This document is intended to be a core resource for researchers and professionals in the fields of organic synthesis and drug discovery.
Core Properties of 3-Fluorophenylacetic Acid
3-Fluorophenylacetic acid is a white to off-white crystalline solid at room temperature.[5] Its key physical and chemical properties are summarized in the tables below.
Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 331-25-9 | [1][2][3] |
| Molecular Formula | C₈H₇FO₂ | [2][3][4] |
| Molecular Weight | 154.14 g/mol | [2][3] |
| Appearance | White to off-white crystalline powder/solid | [5] |
| Melting Point | 42-44 °C | [2] |
| Boiling Point | 125 °C at 2.5 mmHg | |
| Solubility | Slightly soluble in chloroform and methanol. Insoluble in water. | [2] |
| pKa | 4.10 ± 0.10 |
Spectroscopic Data
| Spectroscopy | Data Highlights | Source(s) |
| ¹H NMR | Spectra available from commercial suppliers. | [3] |
| ¹³C NMR | Data available in spectral databases. | [3] |
| Infrared (IR) | Characteristic peaks for C=O (carboxylic acid), C-F, and aromatic C-H bonds. | [3] |
| Mass Spectrometry (MS) | Molecular ion peak (M+) at m/z 154. | [3] |
Synthesis of 3-Fluorophenylacetic Acid: An Experimental Protocol
The synthesis of 3-fluorophenylacetic acid can be achieved through various methods. A common industrial approach involves the diazotization of 3-fluoroaniline, followed by a reaction with vinylidene chloride and subsequent hydrolysis.[6] Below is a detailed, laboratory-scale experimental protocol adapted from established synthetic strategies.
Synthetic Scheme
Caption: Synthetic pathway for 3-Fluorophenylacetic acid.
Detailed Experimental Protocol
Step 1: Synthesis of 1-(2,2,2-trichloroethyl)-3-fluorobenzene
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In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 3-fluoroaniline (25.0 g, 0.225 mol) and a 32% aqueous solution of hydrochloric acid (35.0 g).
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Stir the mixture and heat gently until a clear solution is obtained.
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Cool the reaction mixture to -5 to 5 °C in an ice-salt bath.
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While maintaining the temperature, slowly add a solution of sodium nitrite (17.0 g, 0.246 mol) in water (50 mL) dropwise. Stir for an additional 30 minutes at the same temperature.
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In a separate flask, prepare a solution of vinylidene chloride (30.0 g, 0.309 mol) in acetone (200 mL) and add copper(I) chloride (2.0 g, 0.020 mol) and tetramethylammonium chloride (2.0 g, 0.018 mol).
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Slowly add the cold diazonium salt solution to the vinylidene chloride solution, keeping the temperature below 10 °C.
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After the addition is complete, allow the reaction to stir at room temperature for 2 hours.
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Quench the reaction by adding water (200 mL).
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Extract the product with dichloromethane (3 x 100 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-(2,2,2-trichloroethyl)-3-fluorobenzene.
Step 2: Hydrolysis to 3-Fluorophenylacetic Acid
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To the crude 1-(2,2,2-trichloroethyl)-3-fluorobenzene from the previous step, add a 17% aqueous solution of sulfuric acid (60.0 g).
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Heat the mixture to 80-95 °C and stir vigorously for 8 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Once the reaction is complete, cool the mixture to room temperature and pour it into ice water (200 mL) with stirring.
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The product will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.
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Recrystallize the crude product from a suitable solvent system (e.g., toluene or a mixture of ethyl acetate and hexanes) to yield pure 3-fluorophenylacetic acid.
Application in Drug Development: A Case Study in COX-2 Inhibitor Synthesis
3-Fluorophenylacetic acid and its derivatives are crucial intermediates in the synthesis of various pharmaceuticals, particularly selective COX-2 inhibitors used as anti-inflammatory and analgesic agents. The fluorine substituent can enhance the binding affinity of the final drug molecule to its target enzyme and improve its metabolic stability.
General Role in the Synthesis of COX-2 Inhibitors
Many selective COX-2 inhibitors, such as Etoricoxib, feature a central heterocyclic core to which substituted phenyl rings are attached. Phenylacetic acid derivatives are often used to construct one of these key aromatic moieties. The general synthetic logic is outlined below.
Caption: General workflow for the synthesis of COX-2 inhibitors.
Mechanism of Action of Resulting Drugs: COX-2 Inhibition
The final drug products synthesized using 3-fluorophenylacetic acid as a building block often function by inhibiting the cyclooxygenase-2 (COX-2) enzyme. This enzyme is involved in the inflammatory cascade, specifically in the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.
Caption: Inhibition of the COX-2 signaling pathway.
Safety and Handling
3-Fluorophenylacetic acid is an irritant.[3] Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
3-Fluorophenylacetic acid is a fundamentally important building block in modern medicinal chemistry. Its well-defined properties and versatile reactivity make it a valuable precursor for the synthesis of a wide range of bioactive molecules, most notably in the development of anti-inflammatory and analgesic drugs. The detailed synthetic protocols and the conceptual framework for its application provided in this guide are intended to support researchers in their efforts to design and synthesize novel therapeutic agents.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 3-Fluorophenylacetic acid | 331-25-9 [chemicalbook.com]
- 3. 3-Fluorophenylacetic acid | C8H7FO2 | CID 67617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(3-FLUOROPHENYL)ACETIC ACID | CAS 331-25-9 [matrix-fine-chemicals.com]
- 5. chemimpex.com [chemimpex.com]
- 6. CN106928044A - A kind of preparation method of fluoro phenylacetic acid - Google Patents [patents.google.com]
